(E)-ethyl 3-(4-methyl-2-nitrophenyl)acrylate
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Overview
Description
“(E)-ethyl 3-(4-methyl-2-nitrophenyl)acrylate” is a chemical compound with the molecular formula C12H13NO4 . It is a specialized chemical, and information about it is primarily available in safety data sheets and chemical databases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula, C12H13NO4 . The compound’s structure includes an acrylate group (a double bond between two carbon atoms and a single bond to an oxygen atom), a nitrophenyl group (a benzene ring with a nitro group), and an ethyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 235.23592 . Other properties such as melting point, boiling point, and density were not available in the sources I accessed .Properties
IUPAC Name |
ethyl (E)-3-(4-methyl-2-nitrophenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-3-17-12(14)7-6-10-5-4-9(2)8-11(10)13(15)16/h4-8H,3H2,1-2H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQHRYBNMBKEQN-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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